Esculentin-2B is a peptide belonging to the class of antimicrobial peptides known for their broad-spectrum activity against various pathogens. It is derived from amphibian skin secretions, particularly from species like Pelophylax esculentus. This compound exhibits significant antimicrobial properties, making it a candidate for therapeutic applications in treating infections caused by resistant strains of bacteria and fungi. Esculentin-2B has a molecular formula of and a molecular weight of approximately 845 g/mol.
These reactions are crucial for enhancing the bioavailability and pharmacokinetic properties of Esculentin-2B.
The primary biological activity of Esculentin-2B is its potent antimicrobial effect. It disrupts microbial cell membranes through an amphipathic mechanism, leading to cell lysis. The peptide's structure allows it to insert into lipid bilayers, forming pores that compromise membrane integrity. This action results in leakage of cellular contents and eventual cell death. Additionally, Esculentin-2B exhibits low cytotoxicity towards mammalian cells, making it a promising candidate for therapeutic use against infections .
The synthesis of Esculentin-2B typically involves:
Esculentin-2B has several potential applications:
Studies have shown that Esculentin-2B interacts effectively with both Gram-positive and Gram-negative bacteria. Its mechanism involves membrane disruption, which is enhanced under alkaline conditions. The peptide's ability to form α-helical structures in response to bacterial membranes contributes to its efficacy in permeabilizing these membranes, leading to bacterial cell death .
Esculentin-2B shares structural and functional similarities with other antimicrobial peptides. Below is a comparison highlighting its uniqueness:
| Compound Name | Source | Molecular Weight | Antimicrobial Spectrum | Unique Features |
|---|---|---|---|---|
| Brevinins | Amphibian skin | Varies | Broad-spectrum | Rapidly disrupts membranes; varies in length |
| Dermaseptins | Frog skin | Varies | Broad-spectrum | Known for high potency against Gram-negative bacteria |
| Magainins | Frog skin | Varies | Potent against pathogens | Exhibits cytotoxicity towards mammalian cells |
Esculentin-2B is particularly noted for its low toxicity towards mammalian cells while maintaining potent antimicrobial activity, distinguishing it from other similar compounds that may exhibit higher toxicity or lower efficacy against specific pathogens .
Esculentin-2B is a 37-amino acid antimicrobial peptide originally isolated from the Rio Grande leopard frog, Rana berlandieri [1]. The complete amino acid sequence of Esculentin-2B is GLFSILRGAAKFASKGLGKDLTKLGVDLVACKISKQC, representing a molecular mass of 3837.64 Daltons [1]. This peptide belongs to the frog skin active peptide family, specifically the Brevinin subfamily, and exhibits characteristic structural features common to amphibian-derived antimicrobial compounds [1].
The primary structure analysis reveals that Esculentin-2B contains 16 hydrophobic residues, 7 basic residues, and 2 acidic residues, resulting in a net positive charge of +5 at physiological pH [1]. The peptide demonstrates a calculated isoelectric point of 9.79 and an aliphatic index of 110.81, indicating significant hydrophobic character [1]. The molecular formula C172H295N47O47S2 reflects the presence of two cysteine residues that are critical for the peptide's structural integrity [1].
Comparative sequence analysis demonstrates that Esculentin-2B shares structural conservation patterns typical of the Esculentin-2 family [2]. The peptide exhibits a well-conserved carboxy-terminal region containing the characteristic cyclic domain formed by cysteine residues at positions 31 and 37 [2] [1]. This disulfide-bonded cyclic structure represents a highly conserved feature across Esculentin-2 peptides, with the seven-residue carboxy-terminal loop being particularly invariant among family members [2].
The amino-terminal region of Esculentin-2B shows greater sequence variability compared to the carboxy-terminus, consistent with evolutionary patterns observed across Esculentin-2 isoforms [3] [2]. Analysis of conserved domains reveals that positions 1-30 constitute the variable region, while the carboxy-terminal heptapeptide cycle represents the most highly conserved structural element [2]. The primary structure comparison with other Esculentin-2 variants shows that amino acid substitutions predominantly occur in the amino-terminal and central regions, with most changes involving residues of similar physicochemical properties [2].
| Peptide | Source Species | Sequence Length | Key Variable Positions | Conserved C-terminal Cycle |
|---|---|---|---|---|
| Esculentin-2B | Rana berlandieri | 37 | Positions 1-30 | CKISKQC |
| Esculentin-2Rb | Rana ridibunda | 37 | Positions 1-30 | CKIAKQC |
| Esculentin-2CHa | Lithobates chiricahuensis | 37 | Positions 1-30 | CKISKQC |
Esculentin-2B undergoes specific post-translational modifications that are essential for its structural integrity and biological function [1]. The most significant modification involves the formation of an intramolecular disulfide bond between cysteine residues at positions 31 and 37, creating a cyclic carboxy-terminal domain [1]. This cyclization through disulfide bond formation represents a critical post-translational modification that stabilizes the peptide structure and contributes to its antimicrobial activity [1].
The carboxy-terminal modification involves the formation of a seven-residue cyclic structure (CKISKQC) through disulfide bridge formation [1]. This post-translational cyclization is characteristic of the Esculentin-2 subfamily and represents a conserved structural feature that distinguishes these peptides from their linear counterparts [4]. The disulfide bond formation occurs between Cys31 and Cys37, resulting in a cyclic carboxy-terminus that enhances peptide stability and resistance to proteolytic degradation [1].
Analysis of post-translational modifications reveals that Esculentin-2B does not undergo carboxy-terminal amidation, unlike some other amphibian antimicrobial peptides [5]. The peptide maintains its free carboxy-terminal end within the cyclic structure, which represents the natural form isolated from amphibian skin secretions [1]. The absence of amino-terminal modifications indicates that the peptide is expressed in its mature form without additional chemical alterations beyond the critical disulfide bond formation [1].
Esculentin-2B adopts a predominantly alpha-helical secondary structure when in membrane-mimetic environments, a characteristic shared with other members of the Esculentin-2 family [2]. Circular dichroism spectroscopy analysis indicates that Esculentin-2 peptides typically exhibit helical content ranging from 43% to 62% when analyzed in the presence of membrane-mimicking conditions [2]. The peptide demonstrates the characteristic negative peaks at approximately 208 nanometers and 222 nanometers, indicative of alpha-helical structure formation [6].
The amphipathic properties of Esculentin-2B arise from the spatial arrangement of hydrophobic and hydrophilic residues along the helical axis [7]. The peptide's hydrophobicity value of 0.392 and Boman index of -16.07 indicate its capacity to interact with lipid bilayers while maintaining selectivity for microbial membranes [1]. The amphipathic character is essential for the peptide's membrane-perturbing activity, allowing it to insert into bacterial membranes while exhibiting reduced cytotoxicity toward mammalian cells .
Structural analysis reveals that Esculentin-2B forms an amphipathic alpha-helix with distinct hydrophobic and hydrophilic faces [2]. The hydrophobic face contains predominantly aliphatic residues including leucine, isoleucine, alanine, and glycine, while the hydrophilic face is enriched with basic residues such as lysine and arginine [7]. This spatial segregation of hydrophobic and charged residues is crucial for the peptide's ability to interact selectively with anionic bacterial membranes [7].
The secondary structure prediction indicates that the amino-terminal region of Esculentin-2B preferentially adopts an alpha-helical conformation, particularly residues 1-20, while the carboxy-terminal cyclic region maintains a more constrained structure due to the disulfide bond [9]. The helical propensity is enhanced in membrane-mimetic environments, with the peptide transitioning from a random coil structure in aqueous solution to a well-defined alpha-helix upon membrane contact [10].
The tertiary structure of Esculentin-2B is characterized by the presence of a single intramolecular disulfide bond between cysteine residues at positions 31 and 37 [1]. This disulfide bridge creates a seven-residue cyclic carboxy-terminal domain that significantly contributes to the overall structural stability of the peptide [1]. The disulfide bond formation results in a constrained tertiary structure that enhances resistance to proteolytic degradation and maintains biological activity under physiological conditions [11].
The cyclic carboxy-terminal domain formed by the disulfide bond represents a critical structural element that distinguishes Esculentin-2B from linear antimicrobial peptides [2]. This cyclization creates a rigid structural constraint that influences the overall conformation of the peptide and contributes to its stability in biological environments [11]. The disulfide bond network, although consisting of only a single bridge, provides significant stabilization to the peptide structure and is essential for maintaining antimicrobial activity [3].
Structural stability analysis indicates that the disulfide bond in Esculentin-2B contributes to enhanced thermal stability and resistance to proteolytic enzymes [12]. The cyclic structure formed by the carboxy-terminal disulfide bond acts as a stabilizing element that preserves the integrity of the alpha-helical region under stress conditions [11]. This structural feature is particularly important for the peptide's function in the harsh environment of amphibian skin secretions [5].
The tertiary structure model based on computational analysis suggests that Esculentin-2B adopts a globular conformation with the alpha-helical region extending from the constrained cyclic domain [13]. The disulfide bond creates a structural anchor that positions the helical segment for optimal membrane interaction [13]. The overall fold is stabilized by the disulfide bridge, which prevents unfolding and maintains the amphipathic character necessary for antimicrobial activity [11].
| Structural Parameter | Value | Significance |
|---|---|---|
| Disulfide bonds | 1 (Cys31-Cys37) | Structural stability |
| Cyclic domain | 7 residues | Proteolytic resistance |
| Alpha-helical content | 43-62% | Membrane interaction |
| Molecular weight | 3837.64 Da | Structural integrity |
Comparative structural analysis reveals significant differences between Esculentin-2B and Esculentin-1 peptides in terms of sequence length, structural organization, and molecular architecture [2]. Esculentin-1 peptides typically contain 46 amino acid residues, making them substantially longer than the 37-residue Esculentin-2B [2]. This length difference represents a fundamental structural distinction that affects the overall conformation and membrane interaction properties of these peptide families [2].
The primary structural comparison shows that Esculentin-1 peptides maintain a more conserved amino acid sequence across species compared to Esculentin-2 variants [3]. While Esculentin-2B and related isoforms exhibit considerable sequence variability in the amino-terminal region, Esculentin-1 peptides demonstrate greater conservation throughout their extended structure [14]. Both peptide families share the characteristic carboxy-terminal cyclic domain formed by disulfide bonding, but the positioning and context of this structural element differ significantly [2].
Secondary structure analysis indicates that both Esculentin-1 and Esculentin-2B adopt alpha-helical conformations in membrane environments, but with distinct helical propensities and amphipathic characteristics [2]. Esculentin-1 peptides typically exhibit helical content ranging from 19% to 37%, which is generally lower than the 43-62% observed for Esculentin-2 variants [2]. This difference in helical propensity reflects variations in amino acid composition and sequence organization between the two peptide families [7].
The comparative analysis of Esculentin-2 isoforms reveals that Esculentin-2B shares structural similarities with related variants while maintaining species-specific differences [15] [16]. Esculentin-2B displays 95% sequence identity with Esculentin-2c, differing only at positions 13 and 29 where lysine and methionine replace alanine and isoleucine respectively [16]. This high degree of conservation suggests functional similarities while allowing for species-specific adaptations [16].
| Peptide Family | Length | Helical Content | Sequence Conservation | Disulfide Pattern |
|---|---|---|---|---|
| Esculentin-1 | 46 residues | 19-37% | High conservation | C-terminal cycle |
| Esculentin-2B | 37 residues | 48% | Moderate conservation | C-terminal cycle |
| Esculentin-2 variants | 37 residues | 43-62% | Variable conservation | C-terminal cycle |